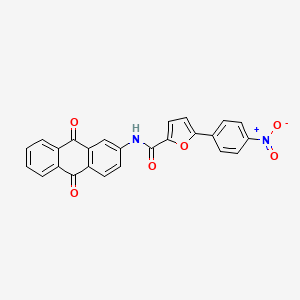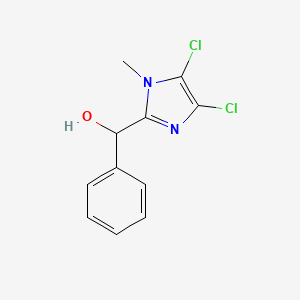![molecular formula C13H15BrN2O4 B5160259 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various fields. It is a synthetic compound that is used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate involves its binding to specific proteins or enzymes, leading to their inhibition or disruption. It has been shown to bind to the ATP-binding site of certain kinases, leading to their inhibition. It can also bind to the active site of certain enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate depend on the specific protein or enzyme that it binds to and inhibits. It has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. It can also inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate in lab experiments include its selectivity for specific proteins and enzymes, its ability to inhibit their activity, and its potential therapeutic applications. However, its limitations include its synthetic nature, which may limit its applicability in certain biological systems, and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate. One direction is the development of more selective and potent analogs of the compound for use in therapeutic applications. Another direction is the study of its potential applications in other fields, such as materials science and catalysis. Additionally, the study of its mechanism of action and its interactions with specific proteins and enzymes will continue to be an area of research interest.
Synthesemethoden
The synthesis of 2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate involves the reaction of 4-bromoaniline with ethyl oxalylate in the presence of a base, followed by the reaction of the resulting intermediate with N-acetylalanine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate has potential applications in various fields of scientific research. It is used as a tool in the study of protein-protein interactions, as it can selectively bind to specific proteins and disrupt their function. It is also used in the study of enzyme kinetics and inhibition, as it can inhibit the activity of certain enzymes. Furthermore, it has potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[2-(4-bromoanilino)-2-oxoethyl] 2-acetamidopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-8(15-9(2)17)13(19)20-7-12(18)16-11-5-3-10(14)4-6-11/h3-6,8H,7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCYFFCWXBCWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=C(C=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromoanilino)-2-oxoethyl] 2-acetamidopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5160188.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![tert-butyl{2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5160214.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)
![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)